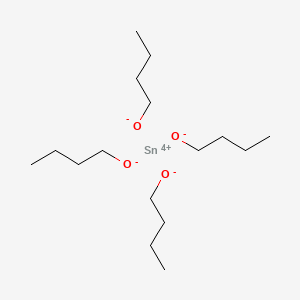

Tin tetrabutanolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14254-05-8 |

|---|---|

Molecular Formula |

C16H36O4Sn |

Molecular Weight |

411.16464 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tin Tetrabutanolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for tin tetrabutanolate, also known as tin(IV) tert-butoxide [Sn(OtBu)4]. This compound is a versatile organotin compound utilized as a precursor in the synthesis of tin-based materials, including tin oxide (SnO₂) thin films and nanostructures for applications in gas sensors, transparent conductive coatings, and energy storage devices. It also serves as a catalyst in various organic reactions. This document details the core synthetic pathways, providing experimental protocols and quantitative data to facilitate laboratory preparation.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main routes, each with distinct advantages and challenges. Strict anhydrous conditions are paramount for all methods to prevent the hydrolysis of the target compound.

Reaction of Tin(IV) Chloride with tert-Butanol in the Presence of a Base

This widely employed method involves the reaction of tin(IV) chloride with tert-butanol, utilizing a base to neutralize the hydrogen chloride byproduct. The choice of base can influence the reaction efficiency and the ease of product purification.

Reaction Pathway:

Caption: Reaction of Tin(IV) Chloride with tert-Butanol and a Base.

Experimental Protocol:

A common procedure involves the slow addition of tin(IV) chloride to a solution of tert-butanol and a base, such as diethylamine, in an inert solvent like benzene or toluene under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at room temperature or with gentle heating. The formation of a precipitate, the amine hydrochloride salt, drives the reaction to completion.

Quantitative Data:

| Starting Material | Molar Ratio | Solvent | Base | Yield | Purification | Reference |

| Tin(IV) Chloride | 1 | Benzene | Diethylamine | ~80% | Sublimation | [1] |

Purification:

The insoluble amine hydrochloride byproduct is removed by filtration.[2] Subsequent purification of the tin(IV) tert-butoxide is most effectively achieved by distillation or sublimation under reduced pressure to obtain a high-purity product.[2]

Salt Metathesis Reaction of Tin(IV) Chloride with an Alkali Metal Alkoxide

This method offers a direct route to tin(IV) tert-butoxide through the reaction of tin(IV) chloride with a pre-formed alkali metal alkoxide, such as lithium or sodium tert-butoxide. This salt metathesis reaction is often high-yielding.

Reaction Pathway:

Caption: Salt Metathesis Reaction for Tin(IV) tert-butoxide Synthesis.

Experimental Protocol:

In a typical procedure, a solution of tin(IV) chloride in an anhydrous, non-polar organic solvent is treated with a stoichiometric amount of an alkali metal tert-butoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Purification:

The precipitated alkali metal chloride is removed by filtration. The filtrate, containing the desired tin(IV) tert-butoxide, is then concentrated under reduced pressure. Further purification can be achieved by distillation or sublimation.

Direct Synthesis from Elemental Tin

A more direct, albeit potentially less common, approach involves the reaction of elemental tin with an alcohol in the presence of an activating agent. This method avoids the use of tin halides.

Reaction Pathway:

Caption: Direct Synthesis of Tin(IV) tert-butoxide from Elemental Tin.

Experimental Protocol:

This process typically involves heating elemental tin with an excess of the alcohol in the presence of an oxygen-containing additive that acts as an activator.[3] The reaction conditions, including temperature and the nature of the activator, are critical for achieving a good yield of the desired tin(IV) alkoxide.

Transesterification (Transalcoholysis)

Transesterification is a useful method for the synthesis of various tin alkoxides. While often employed to create mixed alkoxides from tin(IV) tert-butoxide, the general principle can be applied to the synthesis of tin butanolates from other tin alkoxides.[2] For instance, tin(II) n-butoxide has been prepared via transesterification of tin(II) methoxide with n-butanol.[4]

Reaction Pathway:

Caption: Transesterification for the Synthesis of Tin(IV) tert-butoxide.

Experimental Workflow:

The process generally involves refluxing a starting tin alkoxide with an excess of the desired alcohol (in this case, tert-butanol). The equilibrium is driven towards the product by removing the more volatile alcohol byproduct, often through distillation.

Summary of Quantitative Data

| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Purification Method |

| Reaction with Base | SnCl₄, t-BuOH | Diethylamine | ~80% | Sublimation |

| Salt Metathesis | SnCl₄ | LiOtBu or NaOtBu | High (unspecified) | Filtration and Distillation/Sublimation |

| Direct Synthesis | Elemental Sn, t-BuOH | Activating Agent | Variable | Dependent on reaction |

| Transesterification | Sn(OR)₄, t-BuOH | - | Variable | Distillation |

This guide provides a foundational understanding of the key synthetic routes to this compound. For detailed, step-by-step laboratory procedures, it is recommended to consult the primary literature cited. The choice of synthesis method will depend on factors such as available starting materials, desired purity, and scalability.

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 3. EP2772496A1 - Direct synthesis of tin (II) - and tin (IV) alkoxides from elemental tin and alcohols in the presence of activation reagents - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Tin(IV) t-Butoxide (Tin Tetrabutanolate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of tin(IV) t-butoxide, also known as tin tetrabutanolate. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental procedures, and the underlying chemical principles.

Introduction

Tin(IV) t-butoxide, with the systematic name tetrakis[(2-methylpropan-2-yl)oxy]stannane and the chemical formula Sn(O-t-Bu)₄, is a notable organotin compound.[1][2] As a metal alkoxide, its high reactivity, particularly its sensitivity to moisture, makes it a versatile precursor in various synthetic applications.[3][4] This reactivity allows for controlled hydrolysis and condensation, forming tin-oxygen bonds, which is fundamental to its use in materials science for creating tin(IV) oxide (SnO₂) thin films, nanoparticles, and catalysts.[3] For those in drug discovery and development, its utility as a precursor in radical chemistry for the synthesis of complex organic molecules is of significant interest.[3]

Molecular Structure and Properties

The molecular structure of tin(IV) t-butoxide is characterized by a central tin atom coordinated to four sterically demanding tert-butoxide groups. This steric hindrance prevents the formation of oligomers, resulting in a monomeric structure in both the solid state and in solution.[5] The coordination geometry around the tin atom is tetrahedral.

Physicochemical Properties

The fundamental physicochemical properties of tin(IV) t-butoxide are compiled in the table below, providing a clear reference for experimental design and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₆O₄Sn | [1][2] |

| Molecular Weight | 411.16 g/mol | [6] |

| Appearance | White low-melting solid to turbid colorless liquid | [2][6] |

| Melting Point | 40-44 °C | [6] |

| Boiling Point | 65 °C @ 0.3 mmHg | [6] |

| Density | 1.06 g/cm³ | [4][6] |

| Solubility | Soluble in non-polar organic solvents (e.g., benzene) | [5] |

| Sensitivity | Moisture sensitive | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of tin(IV) t-butoxide. Key spectroscopic data are summarized below.

| Spectroscopic Technique | Characteristic Features | Reference(s) |

| ¹H NMR | A single peak corresponding to the protons of the methyl groups in the tert-butoxide ligands. | [7] |

| ¹³C NMR | Shows resonances for the quaternary and methyl carbons of the tert-butoxide groups. The two-bond ¹¹⁹Sn-¹³C coupling constant (²J) is a key diagnostic feature, with a value of approximately 45 Hz for the quaternary carbon and 4 Hz for the methyl carbons, indicative of terminal alkoxide ligands. | [8] |

| ¹¹⁹Sn NMR | A single resonance around -371.4 ppm (in C₆D₆) confirms a tetrahedral tin environment. | [8] |

| Infrared (IR) Spectroscopy | Exhibits strong absorption bands for C-O stretching (around 937 cm⁻¹) and Sn-O stretching (around 605 cm⁻¹). | [8] |

Synthesis of Tin(IV) t-Butoxide

The synthesis of tin(IV) t-butoxide is most commonly achieved through the reaction of tin(IV) chloride with an alkali metal tert-butoxide. Due to the product's high sensitivity to moisture, all synthetic procedures must be conducted under strict anhydrous and inert conditions.

Synthesis Workflow Diagram

The following diagram outlines the general workflow for the synthesis of tin(IV) t-butoxide via a salt metathesis reaction.

References

- 1. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 2. strem.com [strem.com]

- 3. ProChem, Inc. Tin (IV) t-Butoxide - Versatile Precursor for Coatings & Catalysis [prochemonline.com]

- 4. TIN(IV) TERT-BUTOXIDE CAS#: 36809-75-3 [m.chemicalbook.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. echemi.com [echemi.com]

- 7. Tin(IV) tert-butoxide | C16H36O4Sn | CID 16685074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Tin(IV) Tetrabutanolate (Tin(IV) tert-butoxide)

Introduction

This technical guide provides a comprehensive overview of Tin(IV) tert-butoxide, a significant organotin compound with the CAS Number 36809-75-3. While the query "tin tetrabutanolate" could potentially refer to isomers of tin butoxide, this document will focus on the tert-butyl isomer, which is well-documented in scientific literature. It is also important to note the potential for confusion with the similarly named titanium tetrabutanolate (CAS 5593-70-4), a widely used titanium alkoxide. This guide, intended for researchers, scientists, and professionals in drug development and material science, will cover the chemical properties, synthesis, and applications of Tin(IV) tert-butoxide, presenting data in a structured format with detailed experimental protocols and pathway visualizations.

Chemical and Physical Properties

Tin(IV) tert-butoxide, with the chemical formula Sn(OC(CH₃)₃)₄, is a versatile precursor in materials science and a catalyst in organic synthesis.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 36809-75-3 | [3] |

| Molecular Formula | C₁₆H₃₆O₄Sn | [3] |

| Molecular Weight | 411.16 g/mol | [3] |

| Appearance | White solid to turbid colorless liquid | [3][4] |

| Melting Point | 40-44 °C | [5][6] |

| Boiling Point | 65 °C at 0.3 mmHg | [3] |

| Density | 1.06 g/cm³ | [4] |

| Solubility | Soluble in many common organic solvents (e.g., methanol, ethanol, n-hexane) | [6][7] |

| Sensitivity | Moisture sensitive; rapidly hydrolyzes in the presence of water.[4][6][7] | |

| Stability | Stable under anhydrous conditions. Incompatible with oxidizing agents. | [7] |

Experimental Protocols

Synthesis of Tin(IV) tert-butoxide

The synthesis of Tin(IV) tert-butoxide can be achieved through several methods. Two common protocols are detailed below. All procedures require strict anhydrous conditions to prevent hydrolysis.[1]

Protocol 1: From Tin(IV) chloride and tert-butanol

This method involves the direct reaction of tin(IV) chloride with tert-butanol.

-

Materials: Tin(IV) chloride (SnCl₄), tert-butanol, a suitable non-polar solvent (e.g., hexane), and a base (e.g., pyridine or diethylamine) to neutralize the HCl byproduct.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve tin(IV) chloride in the anhydrous solvent.

-

Slowly add a stoichiometric amount of tert-butanol to the solution while stirring under a nitrogen atmosphere.

-

Subsequently, add the base dropwise to the reaction mixture. The reaction is typically exothermic.

-

After the addition is complete, reflux the mixture to ensure the reaction goes to completion.

-

The resulting precipitate (amine hydrochloride) is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or sublimation to yield high-purity Tin(IV) tert-butoxide.[8]

-

Protocol 2: Salt Metathesis Reaction

This approach utilizes an alkali metal tert-butoxide and tin(IV) chloride.

-

Materials: Tin(IV) chloride (SnCl₄), lithium tert-butoxide (LiO-t-Bu) or sodium tert-butoxide (NaO-t-Bu), and an anhydrous ethereal solvent (e.g., diethyl ether or THF).

-

Procedure:

-

Suspend the alkali metal tert-butoxide in the anhydrous solvent in a reaction flask under an inert atmosphere.

-

Slowly add a solution of tin(IV) chloride in the same solvent to the suspension with vigorous stirring.

-

The reaction is typically stirred at room temperature for several hours.

-

The precipitated alkali metal chloride is removed by filtration.

-

The solvent is evaporated from the filtrate under vacuum.

-

The resulting solid or liquid is then purified by sublimation or distillation under reduced pressure.[1]

-

Chemical Reactions and Applications

Tin(IV) tert-butoxide is a valuable precursor and catalyst. Its reactivity is primarily centered around the lability of the tin-oxygen bond.

Transalcoholysis Reactions

Tin(IV) tert-butoxide can undergo exchange reactions with other alcohols, which is a useful method for synthesizing mixed-ligand tin(IV) alkoxides.[1]

-

Experimental Protocol:

-

Dissolve Tin(IV) tert-butoxide in an anhydrous solvent.

-

Add a stoichiometric amount of a primary or secondary alcohol (R'OH).

-

The reaction mixture is heated to facilitate the exchange and the removal of the displaced tert-butanol, often aided by a Dean-Stark trap.

-

The resulting mixed alkoxide can be isolated after removal of the solvent.

-

Precursor for Tin(IV) Oxide (SnO₂) Materials

A major application of Tin(IV) tert-butoxide is as a precursor for the deposition of tin(IV) oxide thin films and nanoparticles through processes like Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and sol-gel methods.[2][5] These SnO₂ materials are utilized in gas sensors, transparent conductive coatings, and energy storage devices.[2][5]

-

General Sol-Gel Protocol:

-

Dissolve Tin(IV) tert-butoxide in a suitable alcohol solvent.

-

Controlled hydrolysis is initiated by the slow addition of water, often mixed with the alcohol solvent and sometimes a catalyst (acid or base).

-

The solution is then aged to form a sol, which subsequently gels.

-

The gel is dried and then calcined at elevated temperatures to produce crystalline SnO₂.

-

Catalysis

The Lewis acidic nature of the tin center allows Tin(IV) tert-butoxide to catalyze various organic reactions, including esterification, transesterification, and oxidation reactions.[2]

Visualizations

Synthesis Pathways

References

- 1. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 2. ProChem, Inc. Tin (IV) t-Butoxide - Versatile Precursor for Coatings & Catalysis [prochemonline.com]

- 3. echemi.com [echemi.com]

- 4. TIN(IV) TERT-BUTOXIDE CAS#: 36809-75-3 [m.chemicalbook.com]

- 5. Tin(IV) tert-butoxide ≥99.99% trace metals basis | 36809-75-3 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

An In-depth Technical Guide on the Safety and Handling of Tin(IV) tert-butoxide

Disclaimer: The user query specified "tin tetrabutanolate," a term that does not correspond to a common chemical compound. The following guide is based on "Tin(IV) tert-butoxide," a closely related organotin compound, and is provided on the assumption that this was the intended substance.

This technical guide provides comprehensive safety and handling information for Tin(IV) tert-butoxide, targeting researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Tin(IV) tert-butoxide is an organotin compound that requires careful handling due to its reactivity and potential hazards.

| Property | Value |

| CAS Number | Not Available[1] |

| Molecular Formula | C16H36O4Sn (deduced) |

| Appearance | Solid |

| Hazards | Flammable solid, Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation.[1] |

Hazard Identification and Classification

Tin(IV) tert-butoxide is classified as a hazardous substance. The following table summarizes its hazard statements.

| Hazard Class | Hazard Statement |

| Flammable solids | H228: Flammable solid[1] |

| Acute toxicity, Oral | H302: Harmful if swallowed[1] |

| Acute toxicity, Dermal | H312: Harmful in contact with skin[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |

| Acute toxicity, Inhalation | H332: Harmful if inhaled[1] |

| Specific target organ toxicity | H335: May cause respiratory irritation[1] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential when working with Tin(IV) tert-butoxide to minimize risk.

3.1. Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical to determine the appropriate level of PPE.[2]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile or rubber) are required.[2][3] A lab coat or chemical-resistant suit should be worn.[3]

-

Respiratory Protection: Use in a well-ventilated area.[1] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator is necessary.[3]

3.2. Engineering Controls

-

Work should be conducted in a chemical fume hood to ensure adequate ventilation.[4]

-

Eyewash stations and safety showers must be readily accessible in the work area.[2]

3.3. Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.

-

Use non-sparking tools.

-

Handle under an inert, dry gas.[3]

3.4. Storage Procedures

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

This product is moisture-sensitive; protect from humidity and water.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Tin(IV) tert-butoxide.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[6] Seek medical attention.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water.[1][4][6] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1] |

4.2. Accidental Release Measures

-

Evacuate personnel from the danger area.

-

Wear appropriate personal protective equipment, including respiratory protection.[1]

-

Avoid generating dust.[1]

-

Contain the spill using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[1]

-

Collect the spilled material into a suitable, labeled container for disposal.[1]

-

Prevent the material from entering drains or waterways.[1]

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, fine spray, or water fog. Carbon dioxide or dry chemical can also be used.[1][7]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.

-

Specific Hazards: The substance is a flammable solid.[1] Containers may explode when heated.[7] Hazardous decomposition products include carbon oxides and tin oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Visualized Workflows and Relationships

5.1. Emergency Response for Accidental Spill

Caption: Workflow for responding to an accidental spill of Tin(IV) tert-butoxide.

5.2. Personal Protective Equipment Logic

Caption: Decision logic for selecting appropriate PPE.

5.3. First Aid Decision Pathway

Caption: First aid response pathway following exposure to Tin(IV) tert-butoxide.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. media.napaonline.com [media.napaonline.com]

- 3. prochemonline.com [prochemonline.com]

- 4. carlroth.com [carlroth.com]

- 5. Tetrabutyl titanate - Safety Data Sheet [chemicalbook.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of Tin Tetrabutanolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tin tetrabutanolate (also known as tin(IV) tert-butoxide) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work involving this precursor, particularly in the fields of materials science and organic synthesis.

Introduction to this compound

This compound, with the chemical formula Sn(O-t-Bu)₄, is an organometallic compound that serves as a key precursor in the synthesis of tin-based materials. Its utility is prominent in the sol-gel process for creating tin oxide (SnO₂) thin films, nanoparticles, and catalysts. The solubility of this compound in organic solvents is a critical parameter for these applications, as it dictates the choice of solvent for reaction media and precursor solution preparation. The branched nature of the tert-butyl group generally enhances its solubility in non-polar organic solvents compared to other tin alkoxides with linear alkyl chains.[1]

Qualitative Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Hydrocarbons | n-Hexane | Soluble |

| Toluene | Soluble | |

| Benzene | Soluble | |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Diethyl ether | Soluble | |

| Chlorinated | Chloroform | Soluble |

| Aprotic Polar | Acetone | Miscible |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Aqueous | Water | Insoluble (reacts) |

This table is a compilation of qualitative data from various chemical suppliers and safety data sheets. The term "soluble" indicates that the compound dissolves to a significant extent, while "miscible" suggests solubility in all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed for air- and moisture-sensitive compounds and should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Thermostatically controlled oil bath or heating mantle with a temperature probe

-

Syringes and needles for liquid transfer

-

Pre-weighed glass vials with septa

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or high-vacuum line

Procedure:

-

Preparation:

-

Dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator.

-

Ensure the organic solvent is anhydrous, typically by distillation from a suitable drying agent.

-

Purge the Schlenk flask with inert gas.

-

-

Sample Preparation:

-

Under a positive pressure of inert gas, add a known volume of the anhydrous solvent to the Schlenk flask.

-

Begin stirring the solvent and allow it to equilibrate to the desired temperature using the thermostatic bath.

-

In an inert atmosphere (glovebox), weigh an excess amount of this compound and add it to the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and allow the mixture to stir at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

-

Sampling:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle completely.

-

Carefully draw a known volume of the clear, saturated supernatant into a gas-tight syringe, avoiding any solid particles.

-

Transfer the solution to a pre-weighed, airtight vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Remove the solvent under a gentle stream of inert gas or under high vacuum. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the solute.

-

Dry the vial containing the solid residue to a constant weight in a vacuum oven.

-

Weigh the vial with the dry solid residue.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solid = (Mass of vial + solid residue) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solid

-

Solubility ( g/100 g solvent) = (Mass of the dissolved solid / Mass of the solvent) x 100

-

Safety Precautions:

-

This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]

-

Handle in a well-ventilated area, preferably in a fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is moisture-sensitive; exposure to air should be minimized.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a key application of this compound in the sol-gel process.

Conclusion

This compound exhibits good solubility in a range of common anhydrous organic solvents, making it a versatile precursor for various applications. While quantitative solubility data is scarce, the provided experimental protocol offers a reliable method for its determination in a laboratory setting. Understanding the solubility characteristics and handling requirements of this compound is crucial for the successful synthesis of high-quality tin-based materials. Researchers are encouraged to perform their own solubility tests for specific solvent systems and temperature conditions to ensure optimal experimental outcomes.

References

An In-depth Technical Guide on the Hydrolysis of Tin(IV) Tetrabutanolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) tetrabutanolate, also known as tin(IV) butoxide, is a metal alkoxide that serves as a crucial precursor in the synthesis of tin(IV) oxide (SnO2) nanomaterials. The hydrolysis of tin(IV) tetrabutanolate is a fundamental process in sol-gel chemistry, enabling the formation of SnO2 with controlled particle size, morphology, and surface properties. This technical guide provides a comprehensive overview of the hydrolysis of tin(IV) tetrabutanolate, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data for researchers and professionals in materials science and drug development.

Reaction Mechanism and Signaling Pathway

The hydrolysis of tin(IV) tetrabutanolate, Sn(OBu)₄, is a multistep process involving the nucleophilic substitution of butoxide (-OBu) groups with hydroxyl (-OH) groups from water. This is followed by a series of condensation reactions that lead to the formation of tin-oxo-tin (Sn-O-Sn) bridges, ultimately resulting in a three-dimensional network of tin oxide.

The overall process can be described by two main reactions:

-

Hydrolysis: Sn(OBu)₄ + x H₂O → Sn(OBu)₄₋ₓ(OH)ₓ + x BuOH

-

Condensation:

-

Oxolation: 2 Sn(OBu)₄₋ₓ(OH)ₓ → (BuO)₄₋ₓ(OH)ₓ₋₁Sn-O-Sn(OBu)₄₋ₓ(OH)ₓ₋₁ + H₂O

-

Alcoxolation: Sn(OBu)₄₋ₓ(OH)ₓ + Sn(OBu)₄₋ₓ(OH)ₓ → (BuO)₄₋ₓ(OH)ₓ₋₁Sn-O-Sn(OBu)₄₋ₓ(OH)ₓ₋₁ + BuOH

-

The reactivity of tin alkoxides is generally higher than that of silicon alkoxides due to the lower electronegativity and higher coordination tendency of the tin atom.[1] This high reactivity can make the hydrolysis and condensation reactions difficult to control, often leading to rapid precipitation of tin oxide.

The reaction pathway for the hydrolysis and condensation of tin(IV) tetrabutanolate can be visualized as a progression from the monomeric precursor to intermediate oligomeric species and finally to the extended tin oxide network.

Caption: Reaction pathway of tin(IV) tetrabutanolate hydrolysis and condensation.

Experimental Protocols

The following sections provide detailed methodologies for the hydrolysis of tin(IV) tetrabutanolate, primarily through sol-gel synthesis, which is a common application of this reaction.

Sol-Gel Synthesis of Tin(IV) Oxide Nanoparticles

This protocol describes a general method for synthesizing SnO₂ nanoparticles using tin(IV) tetrabutanolate as a precursor. The control of reaction parameters is crucial for obtaining desired particle characteristics.

Materials:

-

Tin(IV) tetrabutanolate (Sn(OBu)₄)

-

Absolute Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Ammonia solution (NH₄OH, optional, as a catalyst)

Experimental Workflow:

Caption: Experimental workflow for the sol-gel synthesis of SnO₂.

Procedure:

-

Preparation of Precursor Solution: A specific molar concentration of tin(IV) tetrabutanolate is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

Hydrolysis: A solution of deionized water in ethanol is prepared. The molar ratio of water to the tin precursor is a critical parameter that influences the hydrolysis and condensation rates and, consequently, the properties of the final product. This aqueous ethanol solution is added dropwise to the tin precursor solution under vigorous stirring. For catalyzed reactions, a base like ammonia can be added to the water-ethanol mixture.

-

Gelation and Aging: The mixture is stirred continuously until a sol (a colloidal suspension of solid particles in a liquid) or a gel (a solid three-dimensional network enclosing the liquid phase) is formed. The resulting sol or gel is then typically aged for a period of time (e.g., 24 hours) at room temperature to allow for the completion of the condensation reactions.

-

Drying: The solvent is removed from the gel, often by heating at a moderate temperature (e.g., 60-100 °C), to obtain a xerogel or aerogel.

-

Calcination: The dried powder is calcined at elevated temperatures (e.g., 400-600 °C) to remove residual organic compounds and to induce crystallization of the amorphous tin oxide into the desired crystalline phase (e.g., cassiterite).

Quantitative Data

The hydrolysis of tin(IV) tetrabutanolate is highly dependent on several factors. The following table summarizes the key parameters and their effects on the reaction and the resulting product.

| Parameter | Effect on Hydrolysis and Product Properties |

| Water-to-Alkoxide Molar Ratio (R) | A higher R value generally leads to faster hydrolysis and condensation rates, resulting in larger particle sizes and a broader particle size distribution. |

| pH (Catalyst) | Basic catalysts (e.g., ammonia) promote the formation of more particulate and less cross-linked structures. Acidic catalysts tend to produce more linear or randomly branched polymers. |

| Solvent | The type of alcohol used as a solvent can influence the reaction rates. Solvents with higher dielectric constants can accelerate the hydrolysis reaction. |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation. |

| Precursor Concentration | Higher precursor concentrations can lead to faster gelation times and may affect the morphology of the resulting tin oxide. |

Characterization of Hydrolysis Products

The products of tin(IV) tetrabutanolate hydrolysis are typically characterized using a variety of analytical techniques to determine their chemical composition, structure, and morphology.

| Analytical Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Used to monitor the disappearance of Sn-O-C bonds and the appearance of Sn-O-Sn and O-H bonds, confirming the progress of hydrolysis and condensation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹¹⁹Sn, ¹H, ¹³C) | Provides detailed information about the chemical environment of the tin atoms and the organic ligands, allowing for the identification of intermediate species. |

| X-ray Diffraction (XRD) | Used to determine the crystalline phase (e.g., cassiterite) and crystallite size of the final SnO₂ product after calcination. |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provide information on the particle size, morphology, and aggregation state of the synthesized tin oxide nanoparticles. |

| Thermogravimetric Analysis (TGA) | Used to determine the thermal stability of the intermediate gel and the temperature required for complete conversion to SnO₂. |

Conclusion

The hydrolysis of tin(IV) tetrabutanolate is a versatile and widely used method for the synthesis of tin(IV) oxide materials. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for controlling the properties of the final product. This guide provides a foundational understanding for researchers and professionals to design and execute experiments involving the hydrolysis of tin(IV) tetrabutanolate for applications in materials science, catalysis, and drug development. Further research into the detailed kinetics and the isolation and characterization of intermediate species will continue to refine our control over this important chemical transformation.

References

Thermal Stability of Tin(IV) Butoxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tin(IV) butoxide, also known as tin tetrabutanolate. This organometallic compound is a key precursor in the synthesis of tin-based materials, finding applications in catalysis, thin-film deposition, and nanotechnology. A thorough understanding of its thermal behavior is critical for its effective use in these fields. While specific experimental data for pure tin(IV) butoxide is limited in publicly available literature, this guide synthesizes known properties and provides representative data and protocols based on the analysis of similar metal alkoxides.

Physicochemical and Thermal Properties

Tin(IV) butoxide is a moisture-sensitive, volatile, and thermally decomposable solid.[1] Its monomeric nature in the solid state has been confirmed by single-crystal X-ray diffraction. The thermal decomposition of tin(IV) butoxide is a critical parameter for its application in techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), where it serves as a precursor for tin oxide (SnO₂) thin films.

Thermal Decomposition Data

The following table summarizes representative quantitative data for the thermal decomposition of tin(IV) butoxide, based on typical values for metal alkoxides. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating thermal stability.

| Parameter | Value | Conditions | Technique |

| Melting Point | 40-44 °C | Standard Pressure | - |

| Boiling Point | 65 °C | 0.3 mmHg | - |

| Decomposition Onset | ~140 °C | Inert Atmosphere (e.g., N₂) | TGA |

| Peak Decomposition Temp. | ~180 - 220 °C | Inert Atmosphere (e.g., N₂) | TGA/DSC |

| Mass Loss (to 500 °C) | > 70% | Inert Atmosphere (e.g., N₂) | TGA |

| Final Residue | Tin Oxide (SnO₂) | - | TGA |

Note: The values presented are representative and may vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocols

Accurate assessment of the thermal stability of tin(IV) butoxide requires rigorous experimental procedures, particularly given its sensitivity to air and moisture.

Synthesis of Tin(IV) Butoxide

A common method for the synthesis of tin(IV) butoxide is the reaction of tin(IV) chloride with an alkali metal butoxide, such as sodium butoxide, in an anhydrous, inert solvent.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

Sodium butoxide (NaOᵗBu)

-

Anhydrous toluene

-

Anhydrous hexane

-

Schlenk flask and line

-

Cannula

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add sodium butoxide to a Schlenk flask containing anhydrous toluene.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of tin(IV) chloride to the suspension via cannula transfer while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the resulting suspension under inert atmosphere to remove the sodium chloride byproduct.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or sublimation to yield pure tin(IV) butoxide.

Thermal Analysis (TGA/DSC)

The thermal decomposition of tin(IV) butoxide is typically analyzed using TGA and DSC. Due to its air and moisture sensitivity, sample preparation and loading must be performed in an inert atmosphere glovebox.

Equipment:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

-

Inert atmosphere glovebox

-

Hermetically sealed aluminum pans

Procedure:

-

Inside a glovebox, carefully load a small amount (5-10 mg) of tin(IV) butoxide into a hermetically sealed aluminum pan.

-

Seal the pan to prevent any reaction with the atmosphere during transfer.

-

Transfer the sealed pan to the TGA/DSC instrument.

-

Purge the instrument with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperatures, and percentage of mass loss.

Diagrams

Experimental Workflow for Thermal Stability Assessment

References

Spectroscopic Analysis of Tin(IV) Butanolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of tin(IV) butanolate, a compound with growing interest in materials science and catalysis. This document focuses on the two common isomers: tin(IV) n-butanolate and tin(IV) tert-butanolate. It details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Raman Spectroscopy—for the characterization of these compounds. This guide also includes detailed experimental protocols and a visualization of the sol-gel process, a key reaction pathway for tin alkoxides.

Introduction to Tin(IV) Butanolate

Tin(IV) butanolate, with the general formula Sn(OC₄H₉)₄, exists primarily in two isomeric forms: tin(IV) n-butanolate and tin(IV) tert-butanolate. These tin alkoxides serve as important precursors in the synthesis of tin oxide (SnO₂) materials through processes like sol-gel chemistry. The properties of the resulting materials are highly dependent on the structure of the precursor; hence, a thorough spectroscopic characterization is crucial.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of tin(IV) butanolates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of tin(IV) butanolates in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

2.1.1. Tin(IV) n-butanolate

-

¹H NMR: The proton NMR spectrum of tin(IV) n-butanolate is expected to show four distinct signals corresponding to the four different types of protons in the n-butoxy group (-OCH₂CH₂CH₂CH₃). These will appear as a triplet for the terminal methyl protons, a multiplet for the two methylene groups, and a triplet for the methylene group attached to the oxygen atom.

-

¹³C NMR: The carbon NMR spectrum will display four resonances corresponding to the four unique carbon atoms in the n-butyl chain. A study on the reaction of tin(IV) butoxide with 3-pentenoic acid reported the following characteristic peaks for the butoxy group carbons in the resulting complex: δ = 13.7 (CH₃), 18.9 (CH₂), 34.9 (CH₂), and 63.9 (Sn-O-CH₂) ppm[1].

-

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination environment of the tin atom. For tetracoordinate tin(IV) alkoxides, the chemical shift is expected in a specific range that can help confirm the monomeric nature of the compound in solution.

2.1.2. Tin(IV) tert-butanolate

-

¹H NMR: Due to the symmetry of the tert-butyl group, the ¹H NMR spectrum of tin(IV) tert-butanolate typically shows a single sharp resonance for the methyl protons.

-

¹³C NMR: The ¹³C NMR spectrum is also simplified, showing two resonances: one for the methyl carbons and one for the quaternary carbon attached to the oxygen atom. A study by Hampden-Smith et al. provides detailed NMR data for Sn(O-t-Bu)₄[2].

-

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum of tin(IV) tert-butoxide shows a chemical shift that is characteristic of a four-coordinate tin center in solution[3]. The chemical shift can be influenced by the solvent and concentration[2][4].

Table 1: Summary of Expected NMR Data for Tin(IV) Butanolates

| Isomer | Technique | Expected Chemical Shifts (ppm) and Multiplicity |

| Tin(IV) n-butanolate | ¹H NMR | ~0.9 (t, 3H), ~1.4 (m, 2H), ~1.6 (m, 2H), ~3.9 (t, 2H) |

| ¹³C NMR | ~14 (CH₃), ~19 (CH₂), ~35 (CH₂), ~64 (OCH₂)[1] | |

| ¹¹⁹Sn NMR | Varies with coordination environment | |

| Tin(IV) tert-butanolate | ¹H NMR | ~1.3 (s, 36H) |

| ¹³C NMR | ~32 (C(CH₃)₃), ~70 (OC(CH₃)₃) | |

| ¹¹⁹Sn NMR | Characteristic of tetracoordinate Sn[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in the molecule, making it useful for identifying functional groups and confirming the structure of tin alkoxides.

2.2.1. Tin(IV) n-butanolate

The FTIR spectrum of tin(IV) n-butanolate will be characterized by strong C-H stretching vibrations of the alkyl chains around 2850-2960 cm⁻¹ and C-O stretching vibrations. The Sn-O stretching frequency is a key diagnostic peak.

2.2.2. Tin(IV) tert-butanolate

For tin(IV) tert-butoxide, the IR spectrum shows characteristic bands for the tert-butoxy group. Hampden-Smith et al. assigned the v(Sn-O) stretching frequency to a strong band at 605 cm⁻¹[2]. Other notable bands include C-H stretching and bending modes.

Table 2: Key FTIR Vibrational Frequencies for Tin(IV) tert-butanolate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2976, 2914 | C-H stretching | [2] |

| 1393, 1362 | C-H bending | [2] |

| 1246, 1183 | C-O stretching | [2] |

| 937 | C-O stretching | [2] |

| 605 | v(Sn-O) | [2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the tin butanolate compounds. Electron Ionization (EI) is a common technique for volatile compounds.

The mass spectrum of tin(IV) butanolates is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the molecule. The fragmentation pattern will likely involve the sequential loss of butoxy groups and smaller alkyl fragments. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum, aiding in the identification of tin-containing fragments.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is particularly sensitive to symmetric vibrations and bonds with low polarity. The Raman spectra of tin(IV) butanolates would provide further information on the Sn-O and C-C skeletal vibrations.

Experimental Protocols

The air- and moisture-sensitive nature of tin alkoxides requires careful handling during sample preparation and analysis.

General Handling of Air-Sensitive Compounds

All manipulations of tin(IV) butanolates should be performed under an inert atmosphere, such as nitrogen or argon, using Schlenk line techniques or in a glovebox[2][5]. Solvents should be dried and deoxygenated prior to use.

NMR Spectroscopy Protocol

-

Sample Preparation: In a glovebox or under a flow of inert gas, dissolve 10-50 mg of the tin(IV) butanolate in approximately 0.5-0.7 mL of a dry, deuterated solvent (e.g., C₆D₆, CDCl₃).

-

Transfer to NMR Tube: Transfer the solution to an NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable valve is recommended to maintain an inert atmosphere during transport and analysis.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a suitable NMR spectrometer. For ¹¹⁹Sn NMR, a reference standard such as tetramethyltin (SnMe₄) is used[1][6].

FTIR Spectroscopy Protocol

-

Sample Preparation (Liquid Samples): In an inert atmosphere, a thin film of the liquid tin(IV) butanolate can be prepared between two KBr or NaCl plates.

-

Sample Preparation (Solid Samples): For solid samples like tin(IV) tert-butanolate, a Nujol mull can be prepared in a glovebox and pressed between salt plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the sample is placed directly on the ATR crystal under a purge of dry nitrogen.

-

Data Acquisition: A background spectrum of the clean, dry salt plates or ATR crystal should be recorded first and then subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: For volatile compounds like tin butanolates, direct insertion or a heated inlet system can be used with an Electron Ionization (EI) source. The sample should be handled under an inert atmosphere until the point of introduction into the mass spectrometer to prevent hydrolysis.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range, ensuring that the isotopic pattern of tin can be clearly resolved.

Visualization of the Sol-Gel Process

The sol-gel process is a versatile method for producing metal oxide materials from molecular precursors like tin(IV) butanolates. It involves two main reactions: hydrolysis and condensation.

Hydrolysis: The alkoxide groups are replaced by hydroxyl groups upon reaction with water. Condensation: The hydroxylated tin species react with each other or with remaining alkoxide groups to form Sn-O-Sn bridges, leading to the formation of a three-dimensional network (a gel).

Below are Graphviz diagrams illustrating the experimental workflow for spectroscopic analysis and the simplified sol-gel pathway.

References

A Technical Guide to Tin(IV) tert-butoxide as a Precursor for Advanced Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tin(IV) tert-butoxide (Sn(OᵗBu)₄) is a highly versatile and reactive organometallic precursor integral to modern materials science.[1][2] Its distinct chemical properties, including high volatility and thermal decomposability, make it an ideal candidate for sophisticated deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Furthermore, its susceptibility to hydrolysis and condensation reactions forms the basis of sol-gel routes to produce a variety of nanostructured materials. This guide provides an in-depth overview of the synthesis methodologies, reaction mechanisms, and applications of materials derived from this precursor, complete with experimental protocols and quantitative data summaries to aid researchers in their work.

Core Properties and Handling

Tin(IV) tert-butoxide is a monomeric, moisture-sensitive organotin compound.[1][2] The four bulky tert-butoxide ligands attached to the central tin atom dictate its solubility, stability, and reactivity.[2] Its volatility is a key attribute for vapor deposition techniques, while its high reactivity requires careful handling under inert atmospheric conditions to prevent premature hydrolysis.[1]

Key Synthesis Methodologies

Sol-Gel Synthesis

The sol-gel process is a widely used wet-chemical technique to produce solid materials from small molecules. For Sn(OᵗBu)₄, the process is primarily driven by hydrolysis and condensation reactions. The precursor is typically dissolved in an alcohol and then exposed to water, often in the presence of an acid or base catalyst, to initiate the formation of a "sol" (a colloidal suspension of solid particles in a liquid). With time, these particles link together to form a continuous network, or "gel."

General Sol-Gel Workflow

Caption: Workflow for sol-gel synthesis of tin oxide nanomaterials.

Experimental Protocol: Sol-Gel Synthesis of SnO₂ Nanoparticles

This protocol is a representative example for synthesizing tin oxide nanoparticles.

-

Precursor Solution: Dissolve a specific molar ratio of Tin(IV) tert-butoxide in a suitable alcohol solvent, such as ethanol or isopropanol, under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stabilization (Optional but Recommended): To control the rate of hydrolysis, a chelating agent like acetylacetone (AcAc) can be added to the precursor solution. A molar ratio of [AcAc]/[Sn(OᵗBu)₄] of 2.0 has been shown to create a stable six-member ring structure that is less susceptible to water.[3]

-

Hydrolysis: Prepare a separate solution of deionized water and the same alcohol solvent. Add this solution dropwise to the precursor solution under vigorous stirring. A typical molar ratio of water to precursor ([H₂O]/[Sn(OᵗBu)₄]) is around 2.0 for forming a transparent sol.[3] Ratios greater than 2.5 may lead to precipitation.[3]

-

Catalysis: Various acids (hydrofluoric, hydrochloric, acetic) or ammonia can be used as catalysts to accelerate the hydrolysis and condensation process.[3]

-

Gelation and Aging: Allow the resulting sol to age at room temperature for several hours to days until a gel is formed. During aging, the polycondensation reactions continue, strengthening the gel network.

-

Drying: The wet gel is then dried to remove the solvent. This can be done via conventional oven drying or supercritical drying to prevent the collapse of the porous structure.

-

Calcination: The dried gel is heat-treated (calcined) at elevated temperatures (e.g., 550-600 °C) to remove organic residues and induce crystallization, yielding the final SnO₂ nanoparticles.[4][5]

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

CVD and ALD are powerful techniques for producing highly uniform and conformal thin films.[1] Both rely on the thermal decomposition of a volatile precursor on a heated substrate. Sn(OᵗBu)₄ is well-suited for these methods due to its volatility. In CVD, the precursor is continuously introduced into a reaction chamber, where it decomposes on the substrate surface to form a film. ALD is a more controlled, self-limiting process where the precursor and a co-reactant (like water or ozone) are pulsed into the chamber sequentially, allowing for atomic-level thickness control.

Caption: Simplified hydrolysis and condensation reactions of Sn(OᵗBu)₄.

Transalcoholysis

Tin(IV) tert-butoxide can react with other alcohols (R'OH) to exchange its tert-butoxide groups. This transalcoholysis or "ester elimination" reaction is useful for synthesizing mixed-ligand tin alkoxides, which can serve as precursors for tailored materials. [2]

Caption: Transalcoholysis reaction for synthesizing mixed tin alkoxides.

Applications of Derived Materials

Materials synthesized from Tin(IV) tert-butoxide have a wide range of high-technology applications.

-

Gas Sensors and Electronics: SnO₂ thin films and nanostructures are widely used in gas sensors and as transparent conductive oxides for transistors and optoelectronic devices. [1]* Catalysis: Tin-based materials, including tin-zeolites and SnO₂ nanoparticles, are effective catalysts for petrochemical refining, biomass conversion, and as photocatalysts for degrading organic pollutants. [1]* Energy Storage: The nanostructured forms of tin oxide are explored for applications in high-capacity anodes for lithium-ion batteries. * Drug Development: The precursor plays a role in radical chemistry, acting as an initiator for free radical reactions used to synthesize complex organic molecules and novel polymers with tailored functionalities. [1]

Conclusion

Tin(IV) tert-butoxide is a cornerstone precursor in the synthesis of advanced tin-based materials. Its chemical versatility enables the fabrication of diverse morphologies, from highly uniform thin films via CVD/ALD to complex nanostructures through sol-gel methods. By carefully controlling reaction parameters such as temperature, precursor concentration, and the use of additives, researchers can precisely tailor the properties of the resulting materials to meet the demands of various applications in electronics, catalysis, and beyond. This guide serves as a foundational resource for professionals seeking to leverage the unique potential of this powerful chemical precursor.

References

- 1. ProChem, Inc. Tin (IV) t-Butoxide - Versatile Precursor for Coatings & Catalysis [prochemonline.com]

- 2. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 3. Study of the Gelling Process for the Preparation of Tin Oxide Materials Based on Tin Tetrabutoxide [jproeng.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tin Tetrabutoxide in Sol-Gel Synthesis for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tin-based nanomaterials using tin (IV) tetrabutoxide as a precursor in the sol-gel process. The focus is on applications relevant to drug development, particularly in the emerging field of photothermal therapy.

Application Notes: Tin Oxide Nanomaterials in Cancer Therapy

Tin oxide (SnO₂) and mixed-phase tin oxide (SnOₓ) nanomaterials, synthesized via the sol-gel method, are gaining significant attention for their potential in biomedical applications. A particularly promising area is near-infrared (NIR) photothermal therapy (PTT) for cancer treatment.[1][2]

Mechanism of Action in Photothermal Therapy

The therapeutic strategy involves the use of tin-based two-dimensional (2D) nanoflakes.[2] When these nanomaterials accumulate in tumor tissue, they can be irradiated with an external near-infrared LED light source.[1][2] The SnOₓ nanoflakes absorb the light and efficiently convert it into heat, acting as microscopic heaters.[2] This localized hyperthermia induces apoptosis or necrosis in cancer cells, leading to tumor destruction while minimizing damage to surrounding healthy tissue.[1] In laboratory studies, this method has demonstrated the ability to cause complete cancer cell death within 30 minutes of activation.[1]

Advantages for Drug Development

-

High Selectivity: The therapy can selectively target cancer cells, which may absorb the nanomaterials more readily than healthy cells.[1][2]

-

Non-Invasive: Utilizes an external, low-cost LED light source, offering a non-invasive treatment modality.[1]

-

Cost-Effectiveness: The synthesis of tin-based materials and the use of inexpensive LED systems present a scalable and affordable alternative to conventional treatments like chemotherapy and radiotherapy.[1]

-

Stability: The SnOₓ nanoflakes have shown high stability, retaining their photothermal efficiency after multiple irradiation cycles, which is crucial for potential repeated therapeutic applications.[2]

Below is a diagram illustrating the logical workflow of tin oxide-based photothermal therapy.

Caption: Workflow of SnOₓ nanoflakes in photothermal cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of Tin Oxide (SnO₂) Nanoparticles

This protocol describes a generalized sol-gel synthesis method for SnO₂ nanoparticles using tin (IV) tetrabutoxide. The sol-gel process involves the hydrolysis and condensation of a metal alkoxide precursor to form a colloidal suspension (sol), which then gels into a solid network.[3][4]

Materials:

-

Tin (IV) tetrabutoxide (Sn(OBu)₄)

-

Acetylacetone (AcAc) (as a chelating agent/modifier)[3]

-

Ethanol (or other alcohol solvent)

-

Deionized Water

-

Acid or base catalyst (e.g., HCl, NH₃) (optional)[3]

Procedure:

-

Precursor Solution Preparation:

-

In a clean, dry flask, dissolve tin (IV) tetrabutoxide in ethanol.

-

Add acetylacetone as a stabilizing agent. A molar ratio of [AcAc]/[Sn(OBu)₄] at 2.0 can create a stable, transparent sol.[3]

-

Stir the solution vigorously using a magnetic stirrer for 30-60 minutes at room temperature to ensure complete mixing and chelation.

-

-

Hydrolysis and Condensation (Gelation):

-

Prepare a separate solution of deionized water and ethanol. An optimal molar ratio of [H₂O]/[Sn(OBu)₄] is 2.0 to form a clear gel.[3] Higher water ratios may lead to precipitation.[3]

-

Add the water/ethanol solution dropwise to the precursor solution while maintaining vigorous stirring.

-

Continue stirring for several hours. The clear solution will gradually increase in viscosity, transitioning from a sol to a gel.

-

Age the gel by leaving it undisturbed for 24-48 hours at room temperature to allow the polycondensation network to strengthen.

-

-

Drying:

-

Dry the gel in an oven at 80-120°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.

-

-

Calcination:

-

Grind the dried xerogel into a fine powder using a mortar and pestle.[5]

-

Calcine the powder in a muffle furnace at a temperature between 400°C and 600°C for 2-4 hours.[6][7] Calcination removes organic residues and promotes the crystallization of the tin oxide material into the desired phase (e.g., rutile).[6][7]

-

The following diagram outlines the experimental workflow for this synthesis protocol.

Caption: Step-by-step workflow for SnO₂ nanoparticle synthesis.

Protocol 2: Standard Characterization of SnO₂ Nanoparticles

After synthesis, a suite of characterization techniques is essential to determine the physicochemical properties of the SnO₂ nanoparticles.

-

X-Ray Diffraction (XRD): Used to identify the crystal structure (e.g., tetragonal rutile), phase purity, and average crystallite size of the nanoparticles.[8][9] The crystallite size can be estimated using the Scherrer equation.[8]

-

Scanning Electron Microscopy (SEM) / Field Emission Scanning Electron Microscopy (FESEM): Provides information on the surface morphology, particle shape, and degree of agglomeration of the nanopowder.[6][8]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size, shape, and lattice structure of individual nanoparticles.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of tin oxide by identifying characteristic vibrational bands, such as the Sn-O-Sn bond.[5][8] It also verifies the removal of organic precursors after calcination.

-

UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical properties, such as the absorbance spectrum and the optical band gap of the material.[11]

Data Presentation: Properties of Sol-Gel Derived Tin Oxide

The properties of the final tin oxide material are highly dependent on the synthesis parameters. The following tables summarize representative data from various studies.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

| Precursor | Solvent(s) | Calcination Temp. (°C) | Avg. Crystallite Size (nm) | Reference(s) |

|---|---|---|---|---|

| Tin Tetrachloride | Water, Ethylene Glycol | 400 | ~28 | [7] |

| Tin (II) Chloride | Ethanol | Not specified | 25.82 | [8] |

| Granulated Tin | Nitric Acid, Citric Acid | 500 | 5.1 | [5] |

| Various | Various | 600 | 20-26 |[6][12] |

Table 2: Structural and Optical Properties of Sol-Gel Derived Tin Oxide

| Property | Typical Value/Structure | Method of Analysis | Reference(s) |

|---|---|---|---|

| Crystal Structure | Tetragonal Rutile | XRD | [8][9][12] |

| Optical Band Gap | 3.7 - 3.92 eV | UV-Vis Spectroscopy | [8][11] |

| Key FTIR Peak | ~623 cm⁻¹ (Sn-O-Sn) | FTIR Spectroscopy | [5][9] |

| Elemental Composition | Sn, O | EDAX |[8] |

References

- 1. Cancer Breakthrough: New Light Therapy Safely Eliminates Cancer Cells in Just 30 Minutes, Study Finds | IBTimes UK [ibtimes.co.uk]

- 2. Pioneering light therapy may kill cancer cells in 30 minutes – Texas study - Juta MedicalBrief [medicalbrief.co.za]

- 3. Study of the Gelling Process for the Preparation of Tin Oxide Materials Based on Tin Tetrabutoxide [jproeng.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] "SYNTHESIS AND CHARACTERIZATION OF TIN OXIDE NANOPARTICLES VIA SOL-GEL METHOD USING ETHANOL AS SOLVENT" | Semantic Scholar [semanticscholar.org]

- 12. Bot Verification [rasayanjournal.co.in]

Application Notes and Protocols: Tin Tetrabutanolate as a Catalyst for Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) tetrabutanolate, also known as tin(IV) butoxide, is a versatile and effective catalyst for various polymerization reactions. Its efficacy is particularly notable in ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (PCL). Furthermore, it serves as a competent catalyst in the polycondensation of dicarboxylic acids and diols for the synthesis of polyesters such as polyethylene terephthalate (PET) and polyethylene furanoate (PEF). The catalytic activity of tin tetrabutanolate is attributed to its Lewis acidic nature, which facilitates the coordination and activation of monomer molecules. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in polymerization catalysis.

Applications

This compound is primarily utilized in the synthesis of a variety of polymers with applications in the biomedical, pharmaceutical, and materials science fields.

-

Biodegradable Polymers: It is a widely used catalyst for the synthesis of biodegradable polyesters such as PLA and PCL. These polymers are used in drug delivery systems, surgical sutures, and tissue engineering scaffolds.

-

Polyester Resins: this compound is an effective catalyst for the manufacturing of polyester resins, including unsaturated polyester resins and alkyds.

-

Poly(ethylene furanoate) (PEF) Synthesis: It has been employed as a catalyst in the two-stage melt polycondensation process to produce the bio-based polyester PEF.[1]

-

Poly(ethylene terephthalate) (PET) Synthesis: Titanium(IV) butoxide, a related compound, is a known catalyst for both the esterification and polycondensation steps in PET production.[2]

Catalytic Performance Data

The performance of this compound and related tin alkoxides as polymerization catalysts is summarized below. The data highlights the catalyst's efficiency in terms of monomer conversion, control over polymer molecular weight, and the resulting polydispersity.

| Catalyst System | Monomer | Polymerization Type | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Tin(II) n-butoxide | L-lactide | ROP | 80 | - | Quantitative | Up to 1,000,000 | Low | [3][4] |

| Tri-n-butyltin(IV) n-butoxide | ε-caprolactone | ROP | - | - | - | - | - | [5] |

| Dibutyltin(IV) oxide | 2,5-dimethylfuran-dicarboxylate / Ethylene glycol | Melt Polycondensation | - | - | - | - | - | [1] |

| Titanium(IV) butoxide | Ethylene | Olefin Polymerization | - | - | - | 97,000 - 326,000 | Broad | [6] |

Experimental Protocols

Protocol 1: Ring-Opening Polymerization of L-Lactide using Tin(II) n-Butoxide

This protocol describes the bulk polymerization of L-lactide to synthesize polylactic acid (PLA).

Materials:

-

L-lactide

-

Tin(II) n-butoxide (Sn(O-n-Bu)₂)

-

Dry, nitrogen-purged reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Vacuum line

-

Solvents for purification (e.g., chloroform, methanol)

Procedure:

-

Monomer and Catalyst Preparation: Accurately weigh the desired amount of L-lactide and add it to the reaction vessel. The monomer should be purified by recrystallization and thoroughly dried under vacuum prior to use. Calculate the required amount of tin(II) n-butoxide to achieve the desired monomer-to-catalyst ratio (e.g., 1000:1).

-

Reaction Setup: Place a magnetic stir bar in the flask and connect it to the vacuum line. Evacuate the flask and backfill with dry nitrogen three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of nitrogen, add the calculated amount of tin(II) n-butoxide to the reaction vessel containing the molten monomer.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 130-180 °C) and begin stirring. The polymerization is typically carried out for a predetermined time (e.g., 2-24 hours).

-

Termination and Purification: After the desired time, cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent like chloroform. Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Melt Polycondensation for Polyester Synthesis

This protocol outlines a general procedure for the synthesis of polyesters via melt polycondensation using a tin catalyst.

Materials:

-

Dicarboxylic acid or its dimethyl ester (e.g., 2,5-furandicarboxylic acid)

-

Diol (e.g., ethylene glycol)

-

This compound or a similar tin catalyst (e.g., Dibutyltin(IV) oxide)[1]

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

-

Heating mantle and temperature controller

-

Vacuum pump

Procedure:

-

Esterification/Transesterification Stage:

-

Charge the reactor with the dicarboxylic acid (or its ester) and the diol in the desired molar ratio (e.g., 1:1.2).

-

Add the tin catalyst at a concentration of 200-500 ppm relative to the diacid/diester.

-

Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.

-

During this stage, water or methanol will be evolved and should be collected in the distillation receiver. The reaction is continued until the theoretical amount of byproduct is collected.

-

-

Polycondensation Stage:

-

Increase the temperature to 250-280 °C.

-

Gradually apply a vacuum (down to <1 mbar) to remove the excess diol and facilitate the increase in polymer molecular weight.

-

Continue the reaction under vacuum with vigorous stirring until the desired melt viscosity or stirrer torque is achieved, indicating the formation of a high molecular weight polymer.

-

-

Product Recovery:

-

Extrude the molten polymer from the reactor under nitrogen pressure and cool it in a water bath.

-

Pelletize the resulting polymer strands for further analysis and processing.

-

Polymerization Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for ring-opening polymerization catalyzed by tin alkoxides and a general experimental workflow.

Caption: Proposed coordination-insertion mechanism for ROP.

Caption: General experimental workflow for polymerization.

References

- 1. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization [ouci.dntb.gov.ua]

Application Notes and Protocols: Tin Tetrabutanolate in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tin tetrabutanolate, also known as tin(IV) butoxide, is a versatile and efficient catalyst for polyester synthesis. Its high catalytic activity, solubility in common organic solvents and monomers, and the ability to produce high molecular weight polyesters make it a valuable tool in polymer chemistry. These application notes provide a comprehensive overview of the use of this compound in polyester synthesis, including detailed experimental protocols, quantitative data on its performance, and a discussion of its catalytic mechanism. This information is intended to assist researchers and professionals in the development of novel polyester-based materials for a variety of applications, including drug delivery systems, biodegradable polymers, and specialty coatings.

Introduction

Polyesters are a crucial class of polymers with a wide range of applications, from commodity plastics to advanced biomedical materials. The synthesis of high-quality polyesters often relies on the use of a catalyst to achieve high molecular weights and control polymer properties. Organotin compounds, particularly tin alkoxides and carboxylates, have long been recognized as effective catalysts for esterification and transesterification reactions, the fundamental reactions in polyester synthesis.[1]

This compound [Sn(OBu)₄] is a tin(IV) alkoxide that serves as a potent Lewis acid catalyst.[2] Its catalytic action involves the coordination of the tin center to the carbonyl oxygen of a monomer (e.g., a dicarboxylic acid, ester, or lactone), thereby activating the carbonyl group for nucleophilic attack by a hydroxyl group. This mechanism facilitates both polycondensation and ring-opening polymerization (ROP) pathways for polyester synthesis.

Applications in Polyester Synthesis

This compound is utilized in the synthesis of a variety of polyesters, including:

-

Poly(ethylene terephthalate) (PET) and its analogues: Used in packaging, textiles, and films.

-

Poly(butylene terephthalate) (PBT): An engineering thermoplastic with excellent mechanical and thermal properties.

-

Biodegradable Aliphatic Polyesters: Such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL), which are of great interest for biomedical applications like drug delivery, sutures, and tissue engineering scaffolds.

-

Specialty Polyesters: Including poly(ethylene furanoate) (PEF), a bio-based alternative to PET.

Catalyst Performance and Quantitative Data

The efficiency of this compound as a catalyst is influenced by several factors, including its concentration, the reaction temperature, and the specific monomers being used. The following tables summarize key quantitative data on the performance of tin-based catalysts in polyester synthesis.

Table 1: Comparison of Tin(II) and Tin(IV) Catalysts

| Property | Tin(II) Catalysts | Tin(IV) based catalysts |

| Thermal Stability | Up to 300°C | Up to 260°C |

| Sensitivity to Oxygen | Yes | No |

| Sensitivity to Hydrolysis | No | No |

| Catalytic Efficiency | High | High |

Source: Adapted from literature on tin catalysts in polyester resin synthesis.[2]

Table 2: Effect of Catalyst Type on the Intrinsic Viscosity of Poly(ethylene furanoate) (PEF)

| Catalyst | Catalyst Concentration (ppm) | Polycondensation Time (min) | Intrinsic Viscosity (dL/g) |

| Tetrabutyl titanate(IV) (TBT) | 400 | 180 | ~0.55 |

| Dibutyltin(IV) oxide (DBTO) | 400 | 180 | ~0.45 |

| Tin(II) 2-ethylhexanoate (TEH) | 400 | 180 | ~0.35 |

This table illustrates that while titanate-based catalysts can yield higher intrinsic viscosity, tin-based catalysts like DBTO are also effective. Data for this compound is expected to be in a similar range to DBTO. Source: Adapted from Terzopoulou et al.[3][4]

Table 3: General Reaction Conditions for Polyester Synthesis using Tin Catalysts

| Parameter | Value |

| Reaction Temperature | 180°C - 250°C |

| Catalyst Concentration | 0.05 - 0.2 wt% (based on reactants) |

| Reaction Time | 3 - 8 hours |